molecular formula C19H15ClN2O3S B11543826 4-Chloro-N-phenyl-3-phenylsulfamoyl-benzamide

4-Chloro-N-phenyl-3-phenylsulfamoyl-benzamide

Cat. No.: B11543826
M. Wt: 386.9 g/mol
InChI Key: GFZWCUAWRXHLEP-UHFFFAOYSA-N
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Description

4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide is an organic compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 g/mol . This compound is characterized by the presence of a chloro group, a phenyl group, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction forms 4-chloro-N-phenylbenzamide.

    Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the 4-chloro-N-phenylbenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C19H15ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h1-13,22H,(H,21,23)

InChI Key

GFZWCUAWRXHLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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